molecular formula C6H2Cl2F2 B13092406 Benzene, 2,3-dichloro-1,4-difluoro- CAS No. 36556-54-4

Benzene, 2,3-dichloro-1,4-difluoro-

Cat. No.: B13092406
CAS No.: 36556-54-4
M. Wt: 182.98 g/mol
InChI Key: LDIVLXPRDKCYQE-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,6-difluorobenzene is an aromatic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3,6-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of benzene derivatives. For example, starting with a difluorobenzene compound, chlorine atoms can be introduced through a reaction with chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of 1,2-Dichloro-3,6-difluorobenzene typically involves large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3,6-difluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one or more of the hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1,2-dichloro-3,6-difluoro-4-bromobenzene.

Scientific Research Applications

1,2-Dichloro-3,6-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound is investigated for its potential biological activity. Derivatives of 1,2-Dichloro-3,6-difluorobenzene are explored for their antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3,6-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. These interactions can affect biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichlorobenzene: Similar in structure but lacks fluorine atoms. It is used as a solvent and in the production of agrochemicals.

    1,2-Difluorobenzene: Lacks chlorine atoms and is used as a solvent in electrochemical studies.

    1,3-Dichloro-2-fluorobenzene: Has a different substitution pattern and is used in the synthesis of resorcinol derivatives.

Uniqueness

1,2-Dichloro-3,6-difluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

36556-54-4

Molecular Formula

C6H2Cl2F2

Molecular Weight

182.98 g/mol

IUPAC Name

2,3-dichloro-1,4-difluorobenzene

InChI

InChI=1S/C6H2Cl2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H

InChI Key

LDIVLXPRDKCYQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Cl)F

Origin of Product

United States

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